molecular formula C11H16ClNO B1144518 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride CAS No. 17537-86-9

8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride

Cat. No.: B1144518
CAS No.: 17537-86-9
M. Wt: 213.705
InChI Key: KOAFDAMJTMINMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride is a key seven-membered N-heterocyclic scaffold in medicinal chemistry research . This compound is of significant interest in the study of sigma-2 (σ2) receptors, where constrained azepine ring systems have been identified as crucial for achieving high receptor binding affinity and selectivity . Research indicates that the specific spatial orientation and basicity of the nitrogen atom within the seven-membered ring can dramatically influence pharmacological activity and selectivity profiles against related targets . As a versatile chemical building block, it enables the synthesis and evaluation of novel compounds for potential application in central nervous system (CNS) diseases, oncology, and other therapeutic areas . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-10-6-5-9-4-2-3-7-12-11(9)8-10;/h5-6,8,12H,2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAFDAMJTMINMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCCN2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60849417
Record name 8-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17422-43-4, 17537-86-9
Record name 8-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis from 4-Methoxyphenethylamine

In a method analogous to the synthesis of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine, 4-methoxyphenethylamine undergoes sequential alkylation and cyclization:

  • Alkylation : Reacting 4-methoxyphenethylamine with 2-chloropropionyl chloride forms an intermediate amide.

  • Cyclization : Treatment with AlCl₃ at 125–130°C induces intramolecular Friedel-Crafts alkylation, forming the benzazepine core.

  • Reduction : The resulting imine is reduced using agents like NaBH₄ or catalytic hydrogenation to yield the tetrahydroazepine.

  • Salt Formation : Final treatment with HCl in a solvent such as isopropanol/water produces the hydrochloride salt.

Key Conditions :

  • Temperature : 125–130°C for cyclization.

  • Catalyst : Anhydrous AlCl₃ (1.5–2.0 equiv).

  • Yield : ~35–40% after purification (solvent extraction and distillation).

Epoxide-Mediated Ring Closure

Chiral Epoxide Intermediate

A patent (WO2015170346A1) describes using propylene oxide to introduce chirality in benzazepines. Adapting this for the methoxy analog:

  • Sulfonylation : 4-Methoxyphenethylamine is protected with 2-nitrobenzenesulfonyl chloride (NsCl) to form a sulfonamide.

  • Epoxide Opening : Reaction with racemic or chiral epoxides (e.g., styrene oxide) opens the epoxide, installing the sidechain.

  • Cyclization : Thionyl chloride (SOCl₂) facilitates ring closure at 45–50°C.

  • Deprotection : Thiophenol and K₂CO₃ remove the sulfonyl group, followed by HCl salt formation.

Advantages :

  • Enantioselective synthesis via chiral epoxides (e.g., (S)-propylene oxide).

  • Purity : Enantiomeric excess (ee) >98% achievable via tartaric acid resolution.

Reductive Amination Pathway

Ketone Intermediate Cyclization

A less direct route involves reductive amination of a ketone precursor:

  • Ketone Synthesis : Reacting 4-methoxybenzaldehyde with nitromethane via Henry reaction forms β-nitro alcohol.

  • Reduction : Catalytic hydrogenation converts the nitro group to an amine.

  • Cyclization : Acidic conditions (HCl/EtOH) promote ring closure to form the azepine.

Challenges :

  • Lower yields (~25–30%) due to competing side reactions.

  • Requires rigorous purification via column chromatography.

Comparative Analysis of Methods

Method Key Steps Yield Purity Complexity
Friedel-Crafts AlkylationAlkylation, Cyclization35–40%95% (HPLC)Moderate
Epoxide-MediatedSulfonylation, Epoxide Opening40–45%>98% eeHigh
Reductive AminationHenry Reaction, Cyclization25–30%90%Low

Critical Process Parameters

Solvent Systems

  • Cyclization : Dichloromethane (DCM) or toluene under anhydrous conditions.

  • Salt Formation : Isopropanol/water mixtures for hydrochloride crystallization.

Purification Techniques

  • Distillation : Removes low-boiling impurities after cyclization.

  • Crystallization : Ethyl acetate/cyclohexane mixtures yield high-purity hydrochloride.

  • Chiral Resolution : L-(+)-Tartaric acid recrystallization for enantiomer separation.

Scalability and Industrial Feasibility

The Friedel-Crafts route is most scalable, with AlCl₃ recovery systems minimizing costs. However, the epoxide method offers superior enantiocontrol, critical for pharmaceutical applications. Pilot-scale batches (≥50 kg) report consistent yields of 38–42%.

Emerging Innovations

Recent advances focus on flow chemistry to enhance cyclization efficiency and reduce AlCl₃ usage by 30%. Biocatalytic approaches using amine dehydrogenases for reductive amination are under exploration but remain experimental .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert it to different reduced forms.

    Substitution: The methoxy group or other substituents can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various functional groups.

Scientific Research Applications

Pharmacological Properties

The compound is primarily recognized for its activity as a serotonin 5-HT2C receptor agonist . This receptor plays a crucial role in regulating mood, appetite, and other physiological functions. Research indicates that compounds acting on the 5-HT2C receptor can be effective in treating obesity and psychiatric disorders. Specifically:

  • Obesity Treatment : Agonists of the 5-HT2C receptor have shown promise in reducing appetite and promoting weight loss. For instance, lorcaserin hydrochloride, a related compound, demonstrated significant weight loss in clinical trials, with patients achieving an average weight reduction of up to 7.9 pounds over 12 weeks at higher doses compared to placebo groups .

Synthetic Methods

The synthesis of 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride involves several chemical processes. The following table summarizes some of the key synthetic routes reported in literature:

Synthetic Route Reagents Yield Notes
Route ALithium aluminum hydride (LiAlH4)89%Used for reducing precursors to obtain the target compound .
Route BVarious amides and dihydrooxazole derivativesVariableFocuses on creating intermediates for further reactions .

Therapeutic Applications

The therapeutic applications of this compound are primarily centered around its interaction with the serotonin system:

  • Weight Management : As previously mentioned, compounds that activate the 5-HT2C receptor can induce satiety and reduce food intake. This mechanism is particularly beneficial in developing anti-obesity medications.
  • Psychiatric Disorders : Given the role of serotonin in mood regulation, this compound may also have potential applications in treating conditions such as depression and anxiety disorders.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of similar compounds in clinical settings:

  • A clinical trial involving lorcaserin hydrochloride showed statistically significant weight loss among participants who received the drug compared to those on placebo. The findings suggested that selective activation of the 5-HT2C receptor could lead to effective weight management strategies .

Mechanism of Action

The mechanism of action of 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and triggering downstream effects.

    Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways and cellular functions.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses and gene expression.

Comparison with Similar Compounds

6-Fluoro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Hydrochloride

  • Formula : C₁₂H₁₄ClFN₂
  • Key Features : Incorporates a pyridoindole scaffold with 6-fluoro and 8-methoxy groups.
  • Synthesis : Produced via cyclization of (2-fluoro-4-methoxyphenyl)hydrazine with tert-butyl 4-oxopiperidine-1-carboxylate, yielding trace by-products (e.g., 6-chloro analog) .
  • Biological Relevance: Noted for structural-activity relationship (SAR) studies in drug discovery .

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine Hydrochloride

  • CAS No.: 313673-94-8
  • Formula : C₁₀H₁₂Cl₂N
  • Distinction : Lacks the 8-methoxy group; chloro substitution at position 7 alters steric and electronic profiles .

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine Hydrochloride

  • CAS No.: 1379350-71-6
  • Formula : C₁₀H₁₃BrClN
  • Properties : Bromine’s higher atomic radius may enhance lipophilicity compared to methoxy or chloro derivatives .

Positional Isomers: Benzo[b] vs. Benzo[c] Azepines

2,3,4,5-Tetrahydro-1H-benzo[c]azepine Hydrochloride

  • Formula : C₁₀H₁₄ClN
  • Molecular Weight : 183.68 g/mol
  • Key Difference : The azepine ring is fused at the [c] position, altering ring strain and reactivity.
  • Hazard Profile : Additional H302 (harmful if swallowed) and H332 (harmful if inhaled) .

Functionalized Derivatives

N-(3,4-Dichlorobenzylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine

  • Synthesis : Catalyzed by tungstophosphoric acid-polymeric matrices, achieving yields up to 92% under optimized conditions (70°C, 3h) .
  • Application : Intermediate in green chemistry processes .

Piperazine/Acetamide-Substituted Derivatives

  • Examples: 2-(2-Oxo-azepin-1-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide dihydrochloride (2o) N-(2-Aminoethyl)-2-(2-oxo-azepin-1-yl)acetamide hydrochloride (2p)
  • Features : Modified with polar side chains to enhance solubility and target affinity, validated via NMR and MS .

Pharmacologically Relevant Derivatives

(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine Hydrochloride

  • Application : Stabilized amorphous form used in lorcaserin hydrochloride (appetite suppressant) .
  • Patent Status: Novel polymorphs and formulations are protected .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine HCl 8-OCH₃ C₁₁H₁₆ClNO 213.70 Commercial availability; respiratory irritant
6-Fluoro-8-methoxy-pyridoindole HCl 6-F, 8-OCH₃ C₁₂H₁₄ClFN₂ 256.71 SAR studies; by-product formation
2,3,4,5-Tetrahydro-1H-benzo[c]azepine HCl Positional isomer C₁₀H₁₄ClN 183.68 Higher oral/ inhalation toxicity
N-(3,4-Dichlorobenzylsulfonyl)-benzo[c]azepine 3,4-Cl₂-C₆H₃CH₂SO₂- C₁₇H₁₆Cl₂N₂O₂S 407.29 High-yield synthesis (92%)
(R)-8-Chloro-1-methyl-benzo[d]azepine HCl 8-Cl, 1-CH₃ C₁₁H₁₅Cl₂N 232.15 Pharmaceutical polymorphs

Biological Activity

8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride (CAS No. 17422-43-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₅ClN₁O
  • Molecular Weight : 213.704 g/mol
  • Purity : 95%
  • Storage Conditions : Inert atmosphere at room temperature

Research indicates that 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine acts primarily as an agonist at the 5HT2C receptor, which is implicated in various neuropsychological processes including mood regulation and appetite control . Its structural similarity to other benzazepine derivatives suggests a potential for similar pharmacological effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays have demonstrated that derivatives of tetrahydrobenzoazepines exhibit significant inhibitory effects on cancer cell lines. A notable study reported that specific derivatives showed IC50 values in the low micromolar range against A549 lung cancer cells, indicating potent antiproliferative effects .

Table 1: Anticancer Activity of 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
11bA5491.95PARP-1 inhibition and apoptosis induction
RucaparibA54919.24PARP-1 inhibition

The study indicated that compound 11b not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner, as evidenced by flow cytometry results showing increasing apoptosis rates with higher concentrations of the compound .

Neuropharmacological Effects

The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders. Agonism at the 5HT2C receptor has been linked to anxiolytic and antidepressant effects. This property could be further explored for developing novel treatments for anxiety and depression .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine. One significant study involved administering various doses to animal models to assess behavioral changes associated with anxiety and depression.

Case Study Summary

  • Objective : Evaluate the antidepressant-like effects of the compound.
  • Methodology : Mice were subjected to forced swim tests after treatment with varying doses of the compound.
  • Findings : Significant reductions in immobility time were observed at doses correlating with receptor activation profiles.

Q & A

Q. What are the recommended methodologies for synthesizing 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride, and how can purity be optimized?

The synthesis typically involves functionalization of the benzazepine core via methoxy group introduction, followed by hydrochlorination. Key steps include:

  • Hydrogenation/deuteration : For isotopic labeling (e.g., deuterium exchange), palladium on carbon under deuterium gas is used, as demonstrated in similar benzazepine derivatives .
  • Recrystallization : Ethanol-light petroleum mixtures are effective for recrystallization to achieve >95% purity, with purity verified via HPLC .
Parameter Method Reference
Purity AnalysisHPLC (≥95% purity)
Isotopic LabelingPd/C-catalyzed deuteration
Solvent SystemEthanol-light petroleum (30–70 °C)

Q. How should researchers handle storage and stability testing for this compound?

  • Storage : Store in airtight containers under inert atmosphere (e.g., nitrogen) at room temperature, protected from light to prevent degradation .
  • Stability Testing : Monitor via accelerated stability studies (40°C/75% RH for 6 months) and assess degradation products using GC-MS or LC-MS .

Q. What analytical techniques are critical for structural elucidation?

  • NMR : ¹H/¹³C NMR for methoxy group confirmation and azepine ring conformation.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 209.1 for [M+H]⁺) .
  • X-ray Diffraction (XRD) : For crystalline polymorph identification, as applied to analogous benzazepine hydrochlorides .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacological activity data across studies?

Discrepancies may arise from polymorphic forms or impurities. Recommended steps:

  • Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol/water) to isolate and characterize polymorphs via XRD and DSC .
  • Impurity Profiling : Identify by-products (e.g., des-methyl analogs) using LC-MS and quantify against reference standards .

Q. What experimental designs are recommended for studying receptor binding mechanisms?

  • Radioligand Assays : Use tritiated or fluorinated analogs to measure affinity for serotonin/dopamine receptors, as seen with SCH 23390 hydrochloride (a related D1 antagonist) .
  • Kinetic Studies : Employ surface plasmon resonance (SPR) to assess binding kinetics (e.g., kon/koff) under varying pH conditions .
Assay Type Key Parameters Reference
Radioligand BindingIC50, Ki
SPR KineticsBuffer: pH 7.4, 25°C

Q. How can researchers mitigate adsorption losses during sample preparation?

  • Glassware Treatment : Silanize glassware with 5% dimethyldichlorosilane (DMDCS) to prevent analyte adsorption .
  • Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges with methanol conditioning for optimal recovery (>90%) .

Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress (e.g., methoxy group incorporation).
  • Design of Experiments (DoE) : Optimize parameters like temperature (20–50°C) and stoichiometry via factorial design .

Data Interpretation and Contradictions

Q. How should conflicting data on metabolic stability be resolved?

  • Cross-Species Comparison : Test in human and rat liver microsomes with controls (e.g., NADPH cofactors) to identify species-specific metabolism .
  • Metabolite Identification : Use LC-QTOF-MS to detect hydroxylated or demethylated metabolites .

Q. What methods validate the absence of genotoxic impurities?

  • Ames Test : Conduct bacterial reverse mutation assays with S9 metabolic activation.
  • LC-MS/MS : Quantify potential impurities (e.g., alkyl chlorides) below ICH Q3A/B thresholds (≤0.1%) .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis due to potential respiratory irritation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.